Welcome to the BenchChem Online Store!
molecular formula C7H16ClN3 B3070286 Azepane-1-carboximidamide hydrochloride CAS No. 100185-61-3

Azepane-1-carboximidamide hydrochloride

Cat. No. B3070286
M. Wt: 177.67 g/mol
InChI Key: ICUVTJXLIHWQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133178B2

Procedure details

A mixture of hexahydro-1H-azepine (5.63 ml, 50.0 mmol), diisopropylethylamine (8.73 ml, 50.0 mmol) and 1H-1,2,4-triazole-1-carboximidamide hydrochloride (6.11 g, 55 mmol) in N,N-dimethylformamide (20 ml) was stirred at room temperature over the weekend. Ether (100 ml) was added to the reaction mixture and the mixture was stirred at room temperature for 10 minutes. The ether was decanted from the solid residue. The residue was stirred with ether (50 ml) at 5° C. (ice water bath) for 10 minutes and the ether layer was separated from the residue. Ether (50 ml) was added to the residue and the mixture was stirred at 5° C. The resulting solid was collected, washed with ether and dried to give the title compound as a colourless solid (6.8 g, 77%). LC/MS [M+H]+=142.
Quantity
5.63 mL
Type
reactant
Reaction Step One
Quantity
8.73 mL
Type
reactant
Reaction Step One
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(C(C)C)CC)(C)C.[ClH:17].[N:18]1(C(=N)N)[CH:22]=[N:21]C=N1.CCOCC>CN(C)C=O>[ClH:17].[N:1]1([C:22](=[NH:18])[NH2:21])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
5.63 mL
Type
reactant
Smiles
N1CCCCCC1
Name
Quantity
8.73 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
6.11 g
Type
reactant
Smiles
Cl.N1(N=CN=C1)C(N)=N
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The ether was decanted from the solid residue
STIRRING
Type
STIRRING
Details
The residue was stirred with ether (50 ml) at 5° C. (ice water bath) for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the ether layer was separated from the residue
ADDITION
Type
ADDITION
Details
Ether (50 ml) was added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred at 5° C
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.N1(CCCCCC1)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.